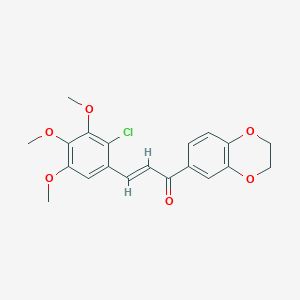

2-hydroxy-4-(2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, compounds like this one are part of the benzoic acid derivatives. They are often used in the synthesis of various organic compounds and can exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, each requiring specific reagents and conditions. For example, nitrobenzoic acids, which are derivatives of benzoic acid, can be prepared through the oxidation of styrene in boiling nitric acid .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For instance, nitrobenzoic acids can undergo reduction reactions to form aminobenzoic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including melting point, solubility, and acidity, can be determined using various analytical techniques .Applications De Recherche Scientifique

Synthesis and Anti-inflammatory Activity

A study by Golota et al. (2015) focused on the synthesis of 4-thiazolidinone derivatives for use as non-steroidal anti-inflammatory drugs (NSAIDs). The research involved structural modifications to enhance biological activity, demonstrating the potential of these compounds in anti-inflammatory applications. This study identified a lead compound with significant anti-exudative activity, highlighting the importance of structural optimization in developing new therapeutic agents (Golota et al., 2015).

Antimicrobial and Antifungal Activities

Devi, Shahnaz, and Prasad (2022) synthesized derivatives from a variety of benzoic acids, including structures similar to the compound , to evaluate their antibacterial and antifungal activities. The study found that certain derivatives exhibited excellent activity against a panel of microorganisms, demonstrating the compound's potential in antimicrobial research (Devi, Shahnaz, & Prasad, 2022).

Anticancer Activity

Havrylyuk et al. (2010) conducted antitumor screening on novel 4-thiazolidinones with benzothiazole moiety, including derivatives structurally related to the compound of interest. The study identified compounds with significant anticancer activity on various cancer cell lines, suggesting a potential application in cancer research (Havrylyuk et al., 2010).

Synthesis and Biological Activity

Patel and Patel (2010) explored the synthesis and biological activity of compounds structurally akin to 2-hydroxy-4-(2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid. This research aimed at evaluating the antibacterial and antifungal activities of these synthesized compounds, indicating their potential use in treating microbial infections (Patel & Patel, 2010).

Fluorescence Properties for Co2+ Detection

Rui-j (2013) synthesized a compound for evaluating its fluorescence quenching effect on Co2+ ions, demonstrating a novel application of such compounds in chemical sensing. This research highlights the versatility of thiazolidinone derivatives in developing selective sensors for metal ions (Rui-j, 2013).

Propriétés

IUPAC Name |

2-hydroxy-4-[[2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S2/c1-13(9-14-5-3-2-4-6-14)10-18-20(27)24(22(30)31-18)12-19(26)23-15-7-8-16(21(28)29)17(25)11-15/h2-11,25H,12H2,1H3,(H,23,26)(H,28,29)/b13-9+,18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFFIKOTIRTAGU-LDFNIPPCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-4-(2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

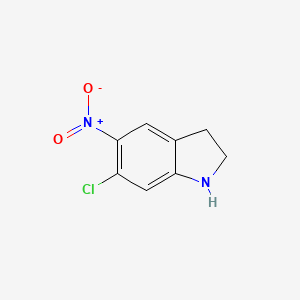

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2886084.png)

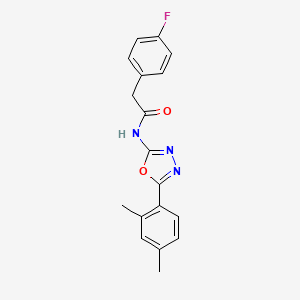

![2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate](/img/structure/B2886092.png)

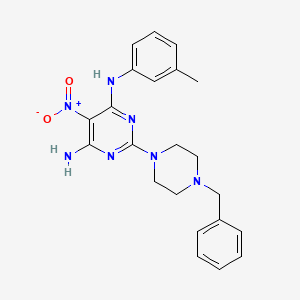

![N-[(ethylcarbamoyl)amino]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2886094.png)

![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2886095.png)